molecular formula C15H13ClO4S B12779294 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-(2-thienyl)-, methyl ester, (E)- CAS No. 86617-08-5

1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-(2-thienyl)-, methyl ester, (E)-

Cat. No.: B12779294
CAS No.: 86617-08-5
M. Wt: 324.8 g/mol
InChI Key: CRKPBIGCTXSLCR-LSDHHAIUSA-N
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Description

1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-(2-thienyl)-, methyl ester, (E)- is a complex organic compound with a unique structure that includes a benzodioxan ring, a carboxylic acid group, and a thienyl group

Preparation Methods

The synthesis of 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-(2-thienyl)-, methyl ester, (E)- involves several steps. The synthetic route typically starts with the preparation of the benzodioxan ring, followed by the introduction of the carboxylic acid group and the thienyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound efficiently.

Chemical Reactions Analysis

1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-(2-thienyl)-, methyl ester, (E)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers may investigate its potential therapeutic effects and mechanisms of action. In industry, it could be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-(2-thienyl)-, methyl ester, (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-(2-thienyl)-, methyl ester, (E)- can be compared with other similar compounds that have a benzodioxan ring or a thienyl group Some similar compounds include 1,3-Benzodioxan-2-carboxylic acid derivatives and thienyl-substituted carboxylic acids

Properties

CAS No.

86617-08-5

Molecular Formula

C15H13ClO4S

Molecular Weight

324.8 g/mol

IUPAC Name

methyl (2S,4R)-6-chloro-4-methyl-4-thiophen-2-yl-1,3-benzodioxine-2-carboxylate

InChI

InChI=1S/C15H13ClO4S/c1-15(12-4-3-7-21-12)10-8-9(16)5-6-11(10)19-14(20-15)13(17)18-2/h3-8,14H,1-2H3/t14-,15+/m0/s1

InChI Key

CRKPBIGCTXSLCR-LSDHHAIUSA-N

Isomeric SMILES

C[C@@]1(C2=C(C=CC(=C2)Cl)O[C@@H](O1)C(=O)OC)C3=CC=CS3

Canonical SMILES

CC1(C2=C(C=CC(=C2)Cl)OC(O1)C(=O)OC)C3=CC=CS3

Origin of Product

United States

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